N-[3-(4-methyl-1,4-diazepan-1-yl)propyl]-6-pyrrol-1-ylpyridine-3-carboxamide
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Overview
Description
N-[3-(4-methyl-1,4-diazepan-1-yl)propyl]-6-pyrrol-1-ylpyridine-3-carboxamide is a complex organic compound that features a unique structure combining a diazepane ring, a pyrrole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methyl-1,4-diazepan-1-yl)propyl]-6-pyrrol-1-ylpyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the diazepane ring. One common method is the intramolecular asymmetric reductive amination of aminoketones using imine reductase enzymes . This method allows for the production of chiral 1,4-diazepanes with high enantiomeric excess.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) may be employed for the separation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methyl-1,4-diazepan-1-yl)propyl]-6-pyrrol-1-ylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[3-(4-methyl-1,4-diazepan-1-yl)propyl]-6-pyrrol-1-ylpyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(4-methyl-1,4-diazepan-1-yl)propyl]-6-pyrrol-1-ylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can selectively inhibit RNA polymerase I transcription, leading to nucleolar stress and stabilization of p53, which in turn induces cell cycle arrest and apoptosis . This mechanism is particularly relevant in the context of cancer therapy, where the compound’s ability to induce synthetic lethality in homologous recombination-deficient cells is of great interest.
Comparison with Similar Compounds
Similar Compounds
Suvorexant: A selective dual-orexin receptor antagonist used for treating insomnia.
Ripasudil: A Rho-associated kinase inhibitor used for treating glaucoma and ocular hypertension.
Uniqueness
N-[3-(4-methyl-1,4-diazepan-1-yl)propyl]-6-pyrrol-1-ylpyridine-3-carboxamide stands out due to its unique combination of structural features and its potential for selective inhibition of RNA polymerase I. This makes it a valuable compound for both research and therapeutic applications.
Properties
IUPAC Name |
N-[3-(4-methyl-1,4-diazepan-1-yl)propyl]-6-pyrrol-1-ylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O/c1-22-9-5-11-23(15-14-22)10-4-8-20-19(25)17-6-7-18(21-16-17)24-12-2-3-13-24/h2-3,6-7,12-13,16H,4-5,8-11,14-15H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSAJGPGHRBGIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CCCNC(=O)C2=CN=C(C=C2)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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